N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine, which reflects the hierarchical naming conventions established for complex organic molecules containing multiple functional groups. This nomenclature system prioritizes the piperidine ring as the parent structure, with the 4-position amino group serving as the primary functional group that connects to the substituted phenyl system. The phenyl ring bears two distinct substituents: a methylsulfonyl group at the 4-position and a nitro group at the 2-position, both numbered relative to the point of attachment to the amino nitrogen.
Alternative nomenclature systems recognized in chemical databases include the designation as 4-Piperidinamine, N-[4-(methylsulfonyl)-2-nitrophenyl]-, which follows the Chemical Abstracts Service indexing conventions. This naming approach emphasizes the piperidinamine core structure while treating the substituted phenyl group as a complex substituent. The compound also appears in literature under the synonymous designation N-[4-(Methylsulphonyl)-2-nitrophenyl]piperidine-4-amine, reflecting regional spelling variations in chemical nomenclature.
Regarding isomeric considerations, the compound structure contains no chiral centers, eliminating the possibility of enantiomeric forms. However, structural isomers could theoretically exist through different substitution patterns on either the piperidine ring or the phenyl ring system. The specific 2-nitro-4-methylsulfonyl substitution pattern on the phenyl ring represents one of several possible regioisomeric arrangements, though alternative positional isomers are not documented in current chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₂H₁₇N₃O₄S, indicating a composition of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. This elemental composition reflects the structural complexity arising from the integration of multiple functional groups within a single molecular framework. The carbon backbone consists of the six-membered piperidine ring contributing five carbon atoms, the benzene ring providing six carbon atoms, and the methylsulfonyl group adding one additional carbon atom.
The molecular weight calculations consistently report a value of 299.35 grams per mole across multiple authoritative chemical databases. This molecular weight determination incorporates standard atomic masses and accounts for the precise isotopic composition of each constituent element. The relatively moderate molecular weight places this compound within the typical range for pharmaceutical intermediates and research chemicals, facilitating its handling and analysis using conventional analytical techniques.
Detailed molecular composition analysis reveals that nitrogen atoms constitute approximately 14.0 percent of the total molecular weight, primarily distributed among the piperidine ring nitrogen, the amino linking group, and the nitro substituent. Oxygen atoms contribute approximately 21.4 percent of the molecular weight through their presence in both the nitro and methylsulfonyl functional groups. The sulfur atom from the methylsulfonyl group represents approximately 10.7 percent of the total molecular weight, significantly influencing the compound's chemical properties and reactivity profiles.
| Element | Quantity | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 | 48.1% |
| Hydrogen | 17 | 1.008 | 17.136 | 5.7% |
| Nitrogen | 3 | 14.007 | 42.021 | 14.0% |
| Oxygen | 4 | 15.999 | 63.996 | 21.4% |
| Sulfur | 1 | 32.065 | 32.065 | 10.7% |
| Total | 37 | - | 299.35 | 100.0% |
Canonical Simplified Molecular-Input Line-Entry System Representation and International Chemical Identifier Key
The canonical Simplified Molecular-Input Line-Entry System representation for this compound is documented as CS(=O)(=O)C1=CC(=C(C=C1)NC2CCNCC2)N+[O-]. This linear notation system provides a standardized method for representing the complete molecular structure in a format suitable for database storage and computational analysis. The Simplified Molecular-Input Line-Entry System string begins with the methylsulfonyl group (CS(=O)(=O)), proceeds through the phenyl ring system with its specific substitution pattern, and concludes with the piperidine ring structure.
Analysis of the Simplified Molecular-Input Line-Entry System representation reveals several key structural features encoded within the notation. The methylsulfonyl group is represented by CS(=O)(=O), indicating the central sulfur atom bonded to a methyl carbon and bearing two double-bonded oxygen atoms. The nitro group appears as N+[O-], reflecting the formal charge distribution within this functional group. The piperidine ring is encoded as NC2CCNCC2, where the nitrogen atoms are explicitly shown and the carbon chain represents the saturated six-membered ring structure.
The International Chemical Identifier representation provides an alternative standardized format: InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3. This systematic notation includes connectivity information, hydrogen count specifications, and stereochemical descriptors when applicable. The corresponding International Chemical Identifier Key, ULSPPJWACQMNOF-UHFFFAOYSA-N, serves as a unique molecular identifier derived from the complete International Chemical Identifier string through a standardized hashing algorithm.
| Representation System | String/Key |
|---|---|
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NC2CCNCC2)N+[O-] |
| InChI | InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3 |
| InChI Key | ULSPPJWACQMNOF-UHFFFAOYSA-N |
| PubChem CID | 2761090 |
| MDL Number | MFCD04037967 |
Properties
IUPAC Name |
N-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSPPJWACQMNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375538 | |
| Record name | N-[4-(Methanesulfonyl)-2-nitrophenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-94-5 | |
| Record name | N-[4-(Methanesulfonyl)-2-nitrophenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by sulfonation and subsequent amination. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The methylsulfonyl group can be reduced to a thiol group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine has the molecular formula C₁₂H₁₇N₃O₄S and a molecular weight of 299.35 g/mol. Its structure includes a piperidine ring substituted with a nitrophenyl group and a methylsulfonyl moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits promising antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) .
Case Study: In Vitro Antiproliferation
- Methodology : Researchers conducted MTT assays to evaluate cell viability and flow cytometry to assess apoptosis.
- Results : The compound demonstrated higher efficacy than standard chemotherapeutics like sunitinib and 5-fluorouracil, indicating its potential as a novel therapeutic agent .
Key Findings :
- The compound was found to inhibit tumor cell proliferation and migration while increasing reactive oxygen species (ROS) levels .
- It targets the KEAP1-NRF2-GPX4 axis, leading to decreased NRF2 activity and subsequent ferroptosis in tumor cells .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also possess such capabilities .
Drug Development Potential
Given its unique chemical structure and observed biological activities, this compound is being explored for further development as a drug candidate. Its sulfonamide group enhances its interaction with biological targets, making it an attractive candidate for drug design .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
4-(2,4-Difluorophenoxy)-1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine (11)
- Structure: Differs by a 2,4-difluorophenoxy substituent instead of the piperidin-4-amine group.
- Synthesis : Prepared via substitution of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene with nitrogen nucleophiles .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
- Structure : Contains a benzyl-piperidine core linked to a 3-nitropyridine group.
- Molecular Weight : 312.37 g/mol (lower than MSNBA due to the absence of the methylsulfonyl group) .
- Pharmacological Relevance : Benzyl-piperidine derivatives often target CNS receptors, suggesting divergent applications from MSNBA’s GLUT5 inhibition .
N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine
- Structure : Features a thiophene-ethyl substituent instead of the nitro-sulfonylphenyl group.
Benzimidazole Derivatives with Similar Substituents
N-(3-(Methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1H-benzimidazol-5(6)-amine (12)
- Structure : Combines a benzimidazole core with methylsulfonyl and nitro-substituted phenyl groups.
- Synthesis : Pd-catalyzed coupling yields 48% , indicating moderate reactivity compared to MSNBA’s substitution-based routes .
- Biological Relevance : Benzimidazoles are associated with antimicrobial/anticancer activity, contrasting with MSNBA’s metabolic inhibition .
Pharmacological Activity
- MSNBA : Demonstrates GLUT5 inhibition, a transporter implicated in fructose metabolism and cancer cell proliferation .
- Contrast with Benzimidazoles : Compounds like 12 and 15 () are tailored for kinase or DNA interaction, highlighting structural tuning for divergent targets.
- Piperazine/Pteridine Analogues : describes a pteridin-4-amine derivative with a phenylpiperazine group, which is common in dopamine/serotonin receptor ligands, further emphasizing MSNBA’s unique mechanistic niche .
Biological Activity
N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine, also known as CAS Number 849035-94-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- CAS Number : 849035-94-5
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The nitrophenyl group is known for its role in enhancing the compound's affinity for specific targets, while the piperidine moiety contributes to its pharmacokinetic properties.
Inhibitory Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several kinases, which are crucial for various signaling pathways in cells. For instance:
- Calmodulin-dependent kinases : This compound has been identified as a selective inhibitor, restoring insulin sensitivity in diet-induced obesity models in vivo .
Anticancer Activity
The compound's nitrophenyl group has been linked to anticancer properties. Research indicates that compounds containing nitro groups can inhibit tumor growth through various mechanisms, such as:
- Topoisomerase inhibition : Disruption of DNA replication and transcription processes.
- Alkylation of DNA : Leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and nitrophenyl moieties can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and cellular uptake |
| Variation in the nitro position | Altered binding affinity to target enzymes |
Case Studies
- Insulin Sensitivity Restoration :
- Antitumor Efficacy :
- Synergistic Effects with Other Compounds :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Nitration of 4-methylsulfonylaniline using concentrated H₂SO₄/HNO₃ at 0–5°C to introduce the nitro group at the 2-position .
- Step 2: Piperidine ring introduction via nucleophilic substitution or reductive amination. For example, coupling 4-aminopiperidine with the nitrophenyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Critical Parameters: Temperature control during nitration prevents over-oxidation. Catalyst selection (e.g., Pd/C for hydrogenation) impacts yield .
Q. How do the methylsulfonyl and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Nitro Group: Strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Reduces reactivity in SNAr unless strongly electron-deficient positions are targeted .
- Methylsulfonyl Group: Enhances solubility in polar solvents (e.g., DMSO) and stabilizes intermediates via resonance. May participate in hydrogen bonding with biological targets .
Experimental Design Tip: Use DFT calculations to map electron density and predict reactive sites .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Methylsulfonyl group appears as a singlet (~δ 3.0 ppm) .
- HRMS: Confirm molecular weight (C₁₂H₁₆N₃O₄S, calc. 298.08 g/mol) and fragmentation patterns.
- IR Spectroscopy: Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., kinase inhibition vs. no observed activity)?
Methodological Answer:
- Assay Variability: Standardize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using purified enzymes (e.g., SYK, CAMKII) and control inhibitors .
- Structural Analogues: Compare with derivatives lacking the nitro group (e.g., N-[4-(Methylsulfonyl)phenyl]piperidin-4-amine) to isolate functional group contributions .
- Dose-Response Studies: Perform IC₅₀ determinations across multiple concentrations (1 nM–100 µM) to identify false negatives from suboptimal dosing .
Q. What computational strategies predict the binding affinity of this compound to kinase targets like SYK or CAMKII?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with SYK (PDB: 3FQR) or CAMKII (PDB: 2V7O) crystal structures. Focus on interactions between the nitro group and ATP-binding pocket residues (e.g., Lys402 in SYK) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Models: Train models on kinase inhibitor datasets (e.g., ChEMBL) to correlate substituent effects (e.g., nitro position) with activity .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target affinity?
Methodological Answer:
- Prodrug Design: Introduce a Boc-protected amine (e.g., 1-BOC-4-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-amine) to enhance solubility and bioavailability .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., nitro reduction). Modify with electron-withdrawing groups to slow degradation .
- LogP Optimization: Replace the methylsulfonyl group with a sulfonamide to balance lipophilicity (target LogP ~2–3) .
Q. What strategies mitigate toxicity risks observed in preliminary in vivo studies?
Methodological Answer:
- Toxicogenomics: Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress response). Validate with qPCR for Nrf2/ARE targets .
- Metabolite Profiling: Use LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives). Introduce steric hindrance to block metabolic activation .
- Alternate Formulations: Encapsulate in PEGylated liposomes to reduce off-target exposure .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for key intermediates?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, base strength, and reaction time .
- Intermediate Characterization: Ensure intermediates (e.g., nitrophenyl precursors) are rigorously purified before proceeding. Contaminants like residual HNO₃ may depress yields .
- Scale-Up Considerations: Pilot reactions in flow reactors to improve heat/mass transfer and consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
